

# The Impact of PFK-015 on Cellular Signaling: A Technical Guide

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## Compound of Interest

Compound Name: PFK-015

Cat. No.: B1264977

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**PFK-015**, a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), has emerged as a significant tool in cancer research. By targeting a key regulatory enzyme in glycolysis, **PFK-015** sets off a cascade of effects that ripple through multiple critical cellular signaling pathways. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of **PFK-015**'s mechanism of action.

## Core Mechanism of Action: Inhibition of Glycolysis

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2] Cancer cells frequently upregulate PFKFB3 to fuel their high metabolic demands.[1] **PFK-015** directly inhibits the kinase activity of PFKFB3, leading to a reduction in F2,6BP levels. This, in turn, suppresses glycolytic flux, reduces glucose uptake, and diminishes ATP production in cancer cells.[3][4]

## Quantitative Data Summary

The inhibitory activity and cytotoxic effects of **PFK-015** have been quantified across various studies and cell lines. The following tables summarize this key data for easy comparison.

Table 1: Inhibitory Concentration (IC50) of **PFK-015**

Target	IC50 Value	Cell Line/System	Reference
Recombinant PFKFB3	110 nM	Cell-free assay	[5]
PFKFB3 Activity in Cancer Cells	20 nM	Cancer cells	[5]
PFKFB3	207 nM	Cell-free assay	[3][4]
H522 Lung Adenocarcinoma	0.72 µM	In vitro	[3]
Jurkat T-cell Leukemia	2.42 µM	In vitro	[3]
MKN45 Gastric Cancer	6.59 ± 3.1 µmol/L	In vitro	[6]
AGS Gastric Cancer	8.54 ± 2.7 µmol/L	In vitro	[6]
BGC823 Gastric Cancer	10.56 ± 2.4 µmol/L	In vitro	[6]

Table 2: In Vivo Efficacy of **PFK-015**

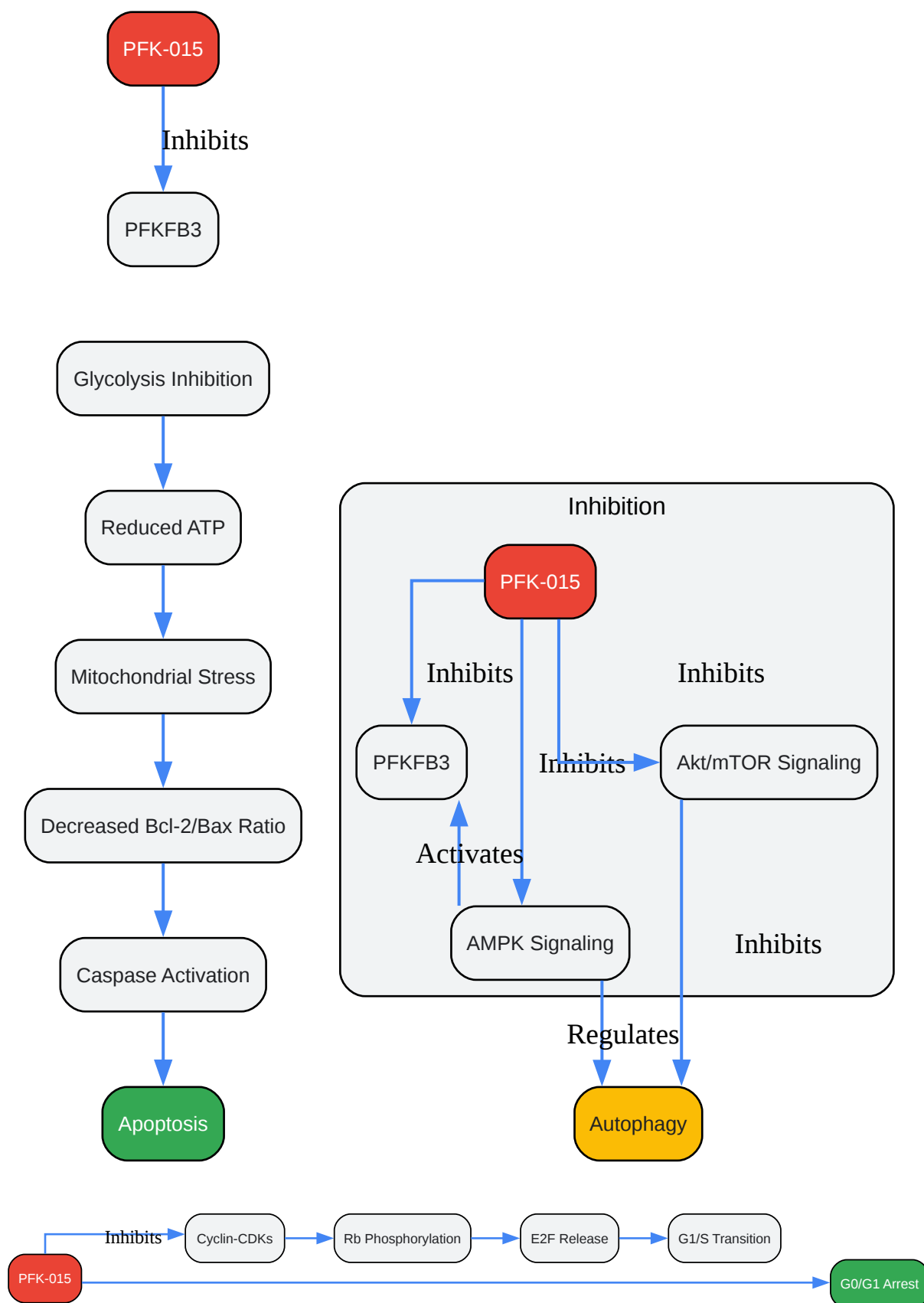
Cancer Model	Animal Model	Dosage	Effect	Reference
Lewis Lung Carcinoma (LLC)	C57Bl/6 mice	25 mg/kg i.p. every 3 days	Suppressed growth, metastatic spread, and glucose metabolism	[4]
CT26, U-87 MG, BxPC-3 Xenografts	Balb/C athymic mice	25 mg/kg i.p. every 3 days	Antitumor effects comparable to approved chemotherapeutic agents	[4]
MKN45 Gastric Tumor Xenograft	Mice	25 mg/kg i.p. every three days for 15 days	56.10% tumor growth inhibition rate	[6]
Esophageal Squamous Cell Carcinoma (ESCC)	Immunodeficient mice	5 mg/kg i.v.	Satisfactory half-life and reasonable clearance	[5]

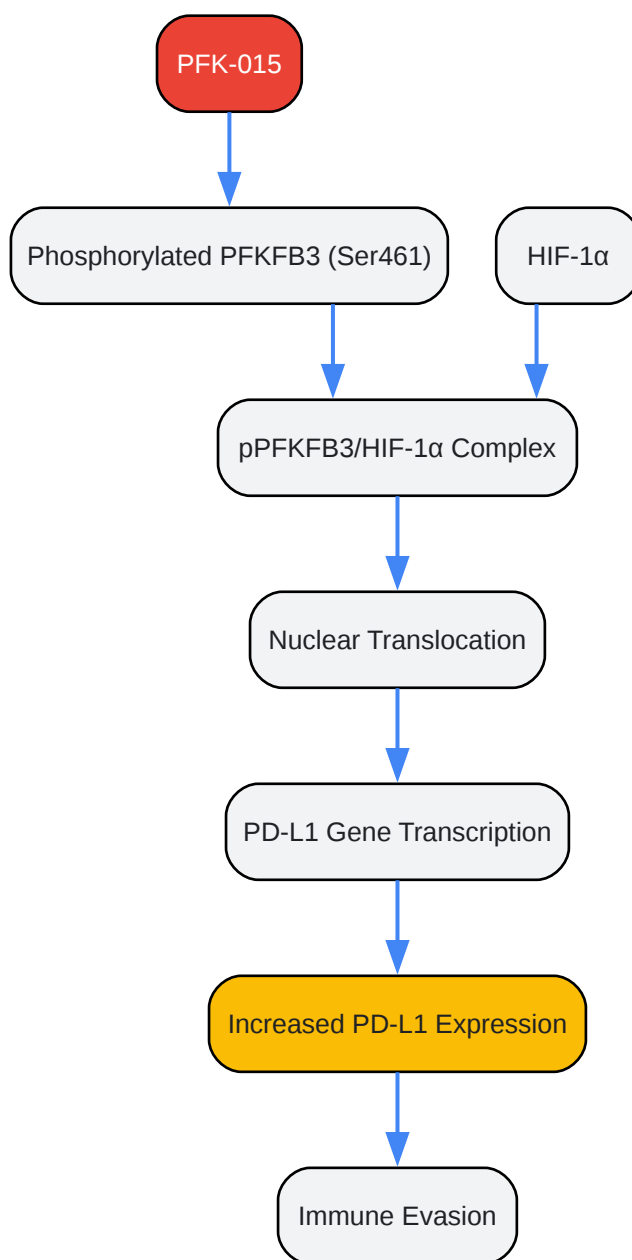
## Key Signaling Pathways Modulated by PFK-015

The inhibition of glycolysis by **PFK-015** is the primary event that triggers a series of downstream effects on crucial signaling pathways that govern cell survival, proliferation, and interaction with the immune system.

## Apoptosis Induction

**PFK-015** has been demonstrated to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[3][7] This is a critical mechanism for its anti-tumor activity. The induction of apoptosis is often characterized by an increase in the number of cells undergoing both early and late apoptosis and a decrease in the Bcl-2/Bax ratio.[3][7]





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